3,5-Dibromo-4-nitro-1H-pyrazole
Overview
Description
3,5-Dibromo-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C₃HBr₂N₃O₂ and a molecular weight of 270.87 g/mol It is characterized by the presence of two bromine atoms and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole typically involves the bromination of 4-nitro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium on carbon.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Substitution: Products with substituted groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-4-amino-1H-pyrazole.
Oxidation: Products with oxidized functional groups, though less common
Scientific Research Applications
3,5-Dibromo-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including high-energy materials and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-nitro-1H-pyrazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
3,5-Dibromo-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole: Lacks the bromine atoms, affecting its substitution reactions.
3,5-Diamino-4-nitro-1H-pyrazole: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3,5-dibromo-4-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEFSFAVCVCTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547292 | |
Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104599-36-2 | |
Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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